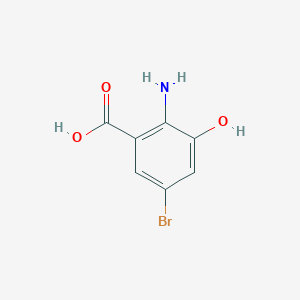
2-Amino-5-bromo-3-hydroxybenzoic Acid
Vue d'ensemble
Description
2-Amino-5-bromo-3-hydroxybenzoic Acid is a brominated derivative of 3-hydroxyanthranilic acid, which is an intermediate in the kynurenine pathway of tryptophan metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-hydroxybenzoic Acid typically involves the bromination of 3-hydroxyanthranilic acid. One common method includes the use of bromine in an aqueous medium under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-5-bromo-3-hydroxybenzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the brominated compound back to its non-brominated form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: 3-hydroxyanthranilic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-5-bromo-3-hydroxybenzoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in the kynurenine pathway and its potential effects on cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-bromo-3-hydroxybenzoic Acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
3-Hydroxyanthranilic Acid: The non-brominated parent compound.
5-Hydroxyanthranilic Acid: Another hydroxylated derivative with different substitution patterns.
Anthranilic Acid: The basic structure without hydroxyl or bromine substitutions
Uniqueness: 2-Amino-5-bromo-3-hydroxybenzoic Acid is unique due to its specific bromination, which imparts distinct chemical properties and reactivity compared to its non-brominated and differently substituted analogs .
Propriétés
Formule moléculaire |
C7H6BrNO3 |
|---|---|
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
2-amino-5-bromo-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,9H2,(H,11,12) |
Clé InChI |
DXYNOGDBMHRISU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)N)O)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
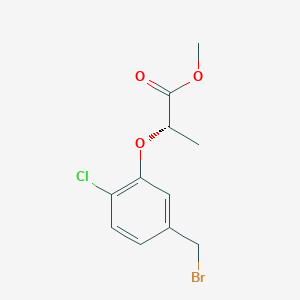
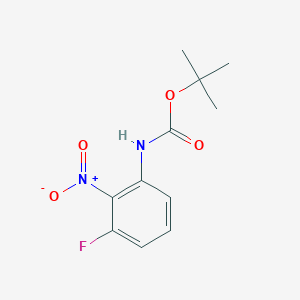
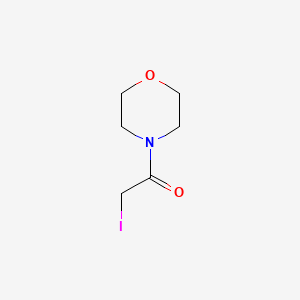
![2-Amino-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B8718275.png)
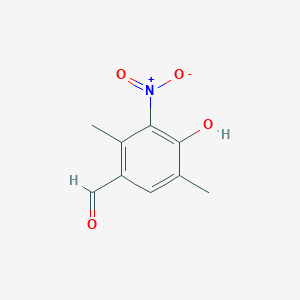
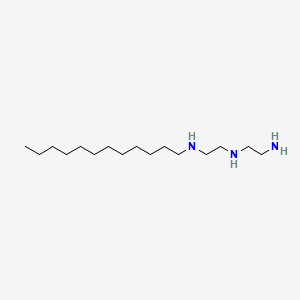
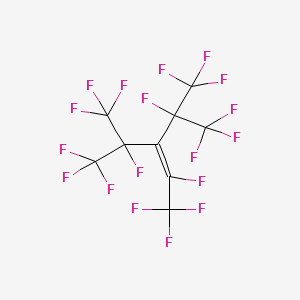
![4-Methylthiothieno[3,4-d]pyrimidine](/img/structure/B8718307.png)
![6-Bromo-4-(ethylthio)pyrrolo[1,2-b]pyridazine-3-carboxamide](/img/structure/B8718309.png)
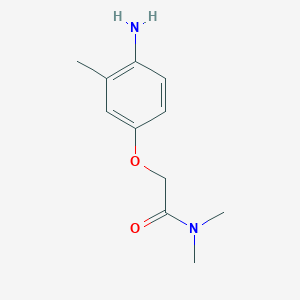
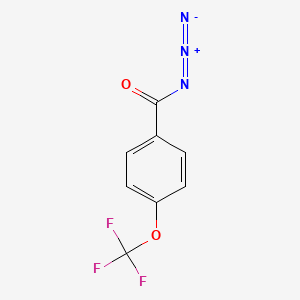
![3-Amino-7-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B8718331.png)
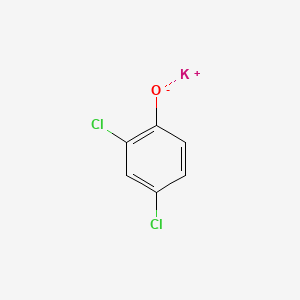
![Ethyl 2-(6-formylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B8718345.png)
